Pro-Thr-Pro-Ser amide
Pro-Thr-Pro-Ser amide
Brand Name:
Vulcanchem
CAS No.:
121269-85-0
VCID:
VC20898949
InChI:
InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)
SMILES:
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Molecular Formula:
C17H29N5O6
Molecular Weight:
399.4 g/mol
Pro-Thr-Pro-Ser amide
CAS No.: 121269-85-0
Cat. No.: VC20898949
Molecular Formula: C17H29N5O6
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121269-85-0 |
|---|---|
| Molecular Formula | C17H29N5O6 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26) |
| Standard InChI Key | UMIXOKDUTWTCDE-UHFFFAOYSA-N |
| SMILES | CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator